Lipophilicity Differentiation: XLogP3 Advantage of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile
The target compound exhibits an XLogP3 of 3.7 , representing a +0.93 log unit increase over the unsubstituted parent benzothiophene-2-carbonitrile (XLogP3 = 3.0, LogP = 2.77) [1] and a +0.27 log unit increase over the 5-chloro regioisomer (LogP = 3.43) [2]. This lipophilicity level positions the compound in the optimal range (LogP 1–4) for membrane permeability while avoiding excessive lipophilicity (>5) associated with poor solubility, high metabolic clearance, and promiscuous off-target binding. The 3-chloro-4-fluoro combination achieves this without introducing hydrogen-bond donors, unlike 3-amino (MW 174.22, 1 HBD) or 3-hydroxy (MW 175.21, 1 HBD) analogs .
| Evidence Dimension | Partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | Benzothiophene-2-carbonitrile: XLogP3 = 3.0, LogP = 2.77; 5-Chloro-1-benzothiophene-2-carbonitrile: LogP = 3.43; 3-Amino- and 3-hydroxy analogs: LogP ~1.7–3.2 (variable by method) |
| Quantified Difference | ΔXLogP3 = +0.7 vs parent; ΔLogP = +0.27 vs 5-chloro regioisomer; HBD count = 0 vs 1 for 3-amino and 3-hydroxy analogs |
| Conditions | Computed physicochemical properties (XLogP3, PubChem; experimental LogP, BOC Sciences / Molbase) |
Why This Matters
The intermediate lipophilicity of the target compound balances membrane permeability with aqueous solubility, making it a preferred starting point for hit-to-lead campaigns where excessive lipophilicity is a common cause of attrition.
- [1] PubChem. Benzo(b)thiophene-2-carbonitrile. XLogP3-AA: 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_thiophene-2-carbonitrile; BOC Sciences. LogP: 2.77298. https://buildingblock.bocsci.com/product/benzothiophene-2-carbonitrile-cas-55219-11-9/ View Source
- [2] Molbase. 5-Chloro-1-benzothiophene-2-carbonitrile. LogP: 3.42638. https://qiye.molbase.cn/cas/23622-24-4.html View Source
